molecular formula C12H8FIO B8378891 3'-Fluoro-5-iodo-biphenyl-3-ol

3'-Fluoro-5-iodo-biphenyl-3-ol

Cat. No. B8378891
M. Wt: 314.09 g/mol
InChI Key: BJBQVHCYVAMSNM-UHFFFAOYSA-N
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Patent
US08093385B2

Procedure details

A similar procedure as described in Example 12, step 6 was used, starting from 3′-fluoro-3-iodo-5-methoxy-biphenyl (1.1 g, 3.35 mmol), sodium iodide (5.024 g, 33.52 mmol), and trimethylsilyl chloride (2.12 mL, 16.76 mmol) to give 3′-fluoro-5-iodo-biphenyl-3-ol (1.03 g, 98%) as an amorphous light brown oil: ES(+)-HRMS m/e calculated for C12H8FIO (M+H)+ 314.9677, found 314.9676.
Name
3′-fluoro-3-iodo-5-methoxy-biphenyl
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5.024 g
Type
reactant
Reaction Step Two
Quantity
2.12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[C:12]([O:14]C)[CH:11]=[C:10]([I:16])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[I-].[Na+].C[Si](Cl)(C)C>>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]([I:16])[CH:11]=[C:12]([OH:14])[CH:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
3′-fluoro-3-iodo-5-methoxy-biphenyl
Quantity
1.1 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C1=CC(=CC(=C1)OC)I
Step Two
Name
Quantity
5.024 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
2.12 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=CC(=CC(=C1)I)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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